

nitric acid structure and bonding resonance forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitric acid*

Cat. No.: *B089290*

[Get Quote](#)

An In-depth Technical Guide to the Structure, Bonding, and Resonance of **Nitric Acid**

Introduction

Nitric acid (HNO_3) is a highly corrosive mineral acid and a powerful oxidizing agent, pivotal in the chemical industry for the synthesis of fertilizers, explosives, and polymers. A thorough understanding of its molecular structure, bonding, and electronic distribution is fundamental for professionals in chemistry, materials science, and drug development, as these characteristics dictate its reactivity and physical properties. This guide provides a detailed examination of the structure of **nitric acid**, with a focus on its resonance forms, supported by quantitative data and an overview of the experimental methods used for its characterization.

Molecular Structure and Bonding

The molecular structure of **nitric acid** is planar. The central nitrogen atom is bonded to three oxygen atoms, with one of these oxygen atoms also bonded to a hydrogen atom.[1]

Valence Electrons and Lewis Structure

To construct the Lewis structure, the total number of valence electrons is calculated:

- Hydrogen: 1 valence electron
- Nitrogen: 5 valence electrons

- Oxygen: $6 \text{ valence electrons} \times 3 \text{ atoms} = 18 \text{ valence electrons}$
- Total Valence Electrons: $1 + 5 + 18 = 24$ ^{[2][3]}

The most stable Lewis structure places nitrogen as the central atom. It forms a single bond to a hydroxyl (-OH) group, a single bond to another oxygen atom, and a double bond to the third oxygen atom.^{[4][5]} This arrangement satisfies the octet rule for all oxygen and nitrogen atoms.

Hybridization and Molecular Geometry

The central nitrogen atom in **nitric acid** is sp^2 hybridized.^[2] It forms three sigma (σ) bonds with the three oxygen atoms. The remaining unhybridized p-orbital on the nitrogen atom participates in a pi (π) bond with a p-orbital from one of the terminal oxygen atoms. This sp^2 hybridization results in a trigonal planar geometry around the nitrogen atom, with bond angles approximating 120° .^{[2][6]} Consequently, the entire molecule is planar.^[3]

Resonance in Nitric Acid

A single Lewis structure is insufficient to accurately represent the true electron distribution in the **nitric acid** molecule. The π -electrons are delocalized over the nitrogen atom and the two terminal oxygen atoms, a phenomenon described by resonance.^{[1][7]}

Resonance Forms and Formal Charges

Nitric acid is best described as a resonance hybrid of two major, equivalent contributing structures and one minor, less stable structure.^{[8][9]} Resonance structures are generated by moving π -electrons (from double bonds) and lone pairs.^[8]

The formal charge on an atom in a molecule is calculated as: Formal Charge = (Valence Electrons) – (Non-bonding Electrons) – $\frac{1}{2}$ (Bonding Electrons)^{[4][10]}

- Major Resonance Structures (I and II): In these structures, the nitrogen atom has a formal charge of +1. One of the terminal oxygen atoms (not bonded to hydrogen) has a formal charge of -1, while the other is double-bonded with a formal charge of 0.^{[4][8]} These two structures are equivalent and contribute equally to the resonance hybrid. The delocalization of the double bond occurs between these two oxygen atoms.^[7]

- Minor Resonance Structure (III): A third structure can be drawn where the hydroxyl oxygen participates in the double bond. This structure is a minor contributor because it results in a greater separation of charge: the nitrogen atom retains a +1 charge, the double-bonded hydroxyl oxygen has a +1 charge, and both terminal oxygen atoms carry a -1 charge.[8] Structures with more formal charges and adjacent positive charges are less stable and contribute less to the overall hybrid.[8][9]

The Resonance Hybrid

The actual structure of **nitric acid** is a weighted average of its resonance forms, known as the resonance hybrid.[8] In this hybrid, the two terminal N-O bonds are indistinguishable, having a bond order that is intermediate between a single and a double bond (approximately 1.5).[9] This delocalization of electron density stabilizes the molecule.

Caption: Resonance structures of **nitric acid** showing two major and one minor contributor.

Quantitative Structural Data

Experimental and computational studies have determined the precise bond lengths and angles of the **nitric acid** molecule. The values reflect the resonance hybrid structure, where the two terminal N-O bonds are nearly identical in length and shorter than a typical N-O single bond but longer than an N=O double bond.

Parameter	Value (Gas Phase, Microwave Spectroscopy)	Approximate Value	Reference(s)
Bond Lengths			
N-O (terminal)	121.1 pm	~120 pm	[11],[2]
N=O (terminal)	119.9 pm	~120 pm	[11],[2]
N-OH (hydroxyl)	140.6 pm	~140 pm	[11],[2]
O-H	96.4 pm	-	[11]
Bond Angles			
O=N-O (terminal)	113.9°	~114-116°	[6]
O=N-OH	115.9°	~116°	[6]
O-N-OH	130.3°	~130°	[6]
N-O-H	102.2°	~102°	[6]

Note: The slight difference observed between the two terminal N-O bond lengths in experimental data can be attributed to minor effects from the molecular environment in the solid state (crystal packing) or intramolecular interactions in the gas phase.[11]

Experimental Protocols for Structural Determination

The structural parameters of **nitric acid** have been elucidated through various sophisticated experimental and computational techniques.

X-ray Crystallography

X-ray crystallography is a primary method for determining the precise atomic arrangement within a crystalline solid.[12]

- Methodology:

- Sample Preparation: A high-purity single crystal of **nitric acid** or one of its hydrates (e.g., **nitric acid monohydrate**, $\text{HNO}_3 \cdot \text{H}_2\text{O}$) is required.[13][14] This is typically achieved by

carefully freezing a liquid sample at cryogenic temperatures.

- Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.[12] These intensities and their positions are recorded by a detector.
- Structure Solution and Refinement: The diffraction data is processed to generate a three-dimensional electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. Computational refinement is then used to optimize the atomic positions and thermal parameters to best fit the experimental diffraction data, yielding highly accurate bond lengths and angles.[12]

Gas-Phase Microwave Spectroscopy

This technique is exceptionally precise for determining the structure of small molecules in the gas phase, free from intermolecular interactions present in crystals.

- Methodology:
 - Sample Introduction: A gaseous sample of **nitric acid** at low pressure is introduced into a waveguide.
 - Spectral Acquisition: The sample is irradiated with microwave radiation of sweeping frequency. The molecule absorbs energy at specific frequencies corresponding to transitions between its quantized rotational energy levels.
 - Data Analysis: The frequencies of these absorption lines are used to calculate the molecule's moments of inertia. For a planar molecule like **nitric acid**, the three moments of inertia are related to the atomic masses and their coordinates. By analyzing the spectra of different isotopic variants of the molecule (e.g., substituting ^{14}N with ^{15}N or ^{16}O with ^{18}O), a sufficient number of independent equations can be generated to solve for the individual bond lengths and angles with very high precision.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy provides information about the types and strengths of chemical bonds.

- Methodology:

- Infrared (IR) Spectroscopy: An IR beam is passed through a sample of **nitric acid**. The molecule absorbs IR radiation at frequencies that match its natural vibrational modes (e.g., N-O stretching, O-H bending).
- Raman Spectroscopy: A monochromatic laser beam is scattered by the **nitric acid** sample. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational frequencies.[15]
- Structural Correlation: The frequencies of the vibrational modes are related to the bond strengths and the masses of the atoms involved. For instance, the N=O double bond stretch occurs at a higher frequency than the N-O single bond stretch. In **nitric acid**, the presence of bands corresponding to the delocalized N-O system provides experimental evidence for the resonance hybrid structure.

Caption: Workflow for determining the molecular structure of **nitric acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitric Acid: Structure, Preparation, Properties and Uses [allen.in]
- 2. Page loading... [guidechem.com]
- 3. rankred.com [rankred.com]
- 4. topblogtenz.com [topblogtenz.com]
- 5. Nitric Acid (HNO₃)- Formula, Properties & Uses | Turito [turito.com]

- 6. topblogtenz.com [topblogtenz.com]
- 7. nagwa.com [nagwa.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nitric acid, HNO₃, has three resonance structures. One of them, howev.. [askfilo.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-ray diffraction studies on nitric acid dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. hpst.cz [hpst.cz]
- To cite this document: BenchChem. [nitric acid structure and bonding resonance forms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089290#nitric-acid-structure-and-bonding-resonance-forms\]](https://www.benchchem.com/product/b089290#nitric-acid-structure-and-bonding-resonance-forms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com